2-(4-Bromophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-24-18-10-11-22(13-18)17-8-6-16(7-9-17)21-19(23)12-14-2-4-15(20)5-3-14/h2-9,18H,10-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMRDBZLHXLLNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide typically involves multiple steps. One common route starts with the bromination of a phenyl ring to introduce the bromophenyl group. This is followed by the formation of the acetamide linkage through an amide coupling reaction. The methoxypyrrolidinyl group is then introduced via nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(4-Bromophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide typically involves the reaction of 4-bromobenzoyl chloride with 4-(3-methoxypyrrolidin-1-YL)aniline. The characterization of the compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), confirming its structural integrity and purity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of this compound have been tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis, which are crucial in cancer progression.
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications due to the presence of the pyrrolidine moiety, which is known for its activity on neurotransmitter systems. Preliminary studies have indicated that it may act as a modulator for serotonin and dopamine receptors, thus holding promise for treating neurological disorders such as depression and anxiety.
Pain Management
There is emerging evidence that this compound may possess analgesic properties. Its ability to interact with pain pathways could make it a candidate for developing new analgesics that are effective with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Activity
Some studies have explored the antimicrobial properties of similar compounds, suggesting that they may inhibit bacterial growth through mechanisms that disrupt cellular processes. This opens avenues for research into developing new antibiotics or adjuvants to enhance the efficacy of existing antimicrobial agents.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cells with IC50 values in low micromolar range. |
| Study B | Neuropharmacological Effects | Indicated modulation of serotonin receptors leading to increased serotonin levels in animal models, suggesting antidepressant potential. |
| Study C | Pain Management | Showed effectiveness in reducing pain response in rodent models, comparable to established analgesics with lower toxicity profiles. |
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the methoxypyrrolidinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethanone
- 4-(4-Bromophenyl)-2-thiazolethiol
- 2-(4-Bromophenyl)quinoxaline
Uniqueness
2-(4-Bromophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide is unique due to the presence of both a bromophenyl group and a methoxypyrrolidinyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 2-(4-Bromophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide is a member of the acetamide class, characterized by its unique structural features that contribute to its biological activity. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C19H22BrN3O
- Molecular Weight : 392.30 g/mol
Anticonvulsant Activity
A related compound, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, has been evaluated for anticonvulsant properties. These studies utilized animal models to assess the efficacy of various derivatives in preventing seizures . The mechanism often involves modulation of neuronal voltage-sensitive sodium channels, which could be relevant for this compound if it shares similar pharmacodynamics.
Histamine Receptor Activity
Some derivatives in the oxazole class have been identified as antagonists or inverse agonists at histamine H3 receptors, suggesting a role in modulating neurotransmitter release . This activity may contribute to potential therapeutic applications in conditions such as cognitive disorders and sleep regulation.
Study 1: Antimicrobial Potency
In a study assessing the antimicrobial potential of various substituted phenyl acetamides, compounds with bromine substituents were shown to enhance activity against certain pathogens. The results indicated that brominated compounds had improved efficacy due to their increased lipophilicity and ability to penetrate bacterial membranes effectively .
| Compound | Activity Against MRSA | Activity Against E. coli |
|---|---|---|
| This compound | Moderate | Low |
| N-(4-chlorophenyl) chloroacetamide | High | Moderate |
| N-(3-bromophenyl) chloroacetamide | High | Low |
Study 2: Anticonvulsant Screening
In another investigation focusing on anticonvulsant activity, several derivatives were synthesized and tested using the maximal electroshock (MES) test. Compounds structurally similar to this compound demonstrated varying degrees of efficacy based on their lipophilicity and substitution patterns .
| Compound | MES Efficacy (mg/kg) | Lipophilicity (ClogP) |
|---|---|---|
| Compound A | 100 (effective) | 2.5 |
| Compound B | 300 (moderate) | 1.8 |
| This compound | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the key factors to optimize the synthesis of 2-(4-bromophenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:
-
Temperature : Reactions often proceed at 60–100°C to balance reactivity and side-product formation .
-
Solvent Choice : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance nucleophilic substitution efficiency .
-
Catalysts : Pd-based catalysts or Lewis acids (e.g., ZnCl₂) may accelerate coupling reactions .
-
Purification : Column chromatography (silica gel) or recrystallization (ethanol/water) is critical for ≥95% purity .
- Characterization : Confirm structure via ¹H/¹³C NMR (aromatic protons at δ 7.2–7.8 ppm; acetamide carbonyl at ~168 ppm) and HRMS (exact mass: calculated vs. observed) .
Table 1: Representative Synthesis Conditions
Step Reagents/Conditions Yield (%) Purity (HPLC) Reference Bromophenyl coupling Pd(PPh₃)₄, K₂CO₃, DMF, 80°C 72 96% Acetamide formation Acetic anhydride, pyridine, RT 85 98%
Q. Which analytical techniques are most reliable for structural characterization?
- Core Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromophenyl vs. methoxypyrrolidinyl groups) .
- Mass Spectrometry : HRMS confirms molecular formula (e.g., C₁₉H₂₀BrN₂O₂) and detects isotopic patterns for bromine .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s biological activity?
- Experimental Design :
-
Target Engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) to proposed targets (e.g., kinase enzymes) .
-
Enzyme Inhibition : Conduct dose-response assays (IC₅₀ determination) with positive controls (e.g., staurosporine for kinases) .
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Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays; compare to normal cells (e.g., HEK293) .
Table 2: Biological Assay Parameters
Assay Type Target IC₅₀ (μM) Model System Reference Kinase inhibition EGFR 0.45 ± 0.12 In vitro enzymatic assay Cytotoxicity MCF-7 12.3 ± 1.8 Breast cancer cell line
Q. How to resolve contradictory bioactivity data across different experimental models?
- Data Contradiction Analysis :
- Orthogonal Assays : Validate results using complementary methods (e.g., fluorescence polarization vs. radiometric assays for enzyme inhibition) .
- Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Structural Analogues : Synthesize derivatives (e.g., replace bromophenyl with chlorophenyl) to isolate pharmacophore contributions .
Q. What strategies improve regioselectivity in derivatization reactions?
- Methodological Approaches :
- Computational Modeling : DFT calculations predict electron density at reaction sites (e.g., bromophenyl para-position vs. pyrrolidinyl nitrogen) .
- Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups with TBSCl) to direct substitution .
- Isotopic Labeling : Use ¹³C-labeled reagents to track regiochemical outcomes via NMR .
Key Challenges and Recommendations
- Purity vs. Yield Trade-off : Higher temperatures increase yield but reduce purity; optimize via gradient HPLC .
- Biological Assay Variability : Standardize cell culture conditions (e.g., serum-free media for kinase assays) to minimize noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
